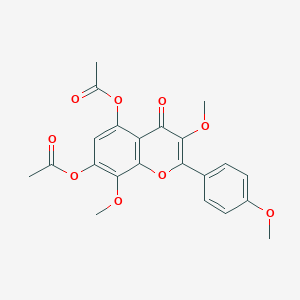

5,7-Diacetoxy-3,4',8-trimethoxyflavone

Description

5,7-Diacetoxy-3,4',8-trimethoxyflavone is a polymethoxyflavone derivative characterized by acetyloxy and methoxy substitutions at positions 5, 7, 3, 4', and 8 of the flavone backbone. Its molecular formula is C₂₂H₂₀O₉, with a molecular weight of 428.4 g/mol and CAS number 5128-43-8 . It is primarily isolated from plants such as Conyza stricta and Micromelum species .

Propriétés

IUPAC Name |

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJLPXCFDHGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Baker-Venkataraman Reaction

This classical method constructs the flavone skeleton via a two-step process:

-

Aldol Condensation : A 2-hydroxyacetophenone derivative reacts with a benzoyl chloride under basic conditions to form a chalcone intermediate.

-

Cyclization : Intramolecular esterification or oxidative cyclization yields the flavone core.

For this compound, the starting material is 2,4,6-trihydroxyacetophenone. Selective acetylation at positions 5 and 7 (C<sub>5</sub> and C<sub>7</sub>) is achieved using acetic anhydride in pyridine, followed by methylation at C<sub>3</sub>, C<sub>4'</sub>, and C<sub>8</sub> using methyl iodide and potassium carbonate.

Example Protocol :

-

Step 1 : Protect C<sub>5</sub> and C<sub>7</sub> hydroxyls by stirring 2,4,6-trihydroxyacetophenone (10 mmol) with acetic anhydride (30 mmol) in pyridine (20 mL) at 0–5°C for 4 h.

-

Step 2 : Methylate C<sub>3</sub>, C<sub>4'</sub>, and C<sub>8</sub> by adding methyl iodide (15 mmol) and K<sub>2</sub>CO<sub>3</sub> (20 mmol) in acetone, refluxing for 12 h.

Direct Functionalization of Preformed Flavones

An alternative route modifies naturally occurring flavones through selective acetylation and methylation. For instance, tricetin (5,7,3',4',5'-pentahydroxyflavone) isolated from Lycopodium japonicum can be derivatized:

-

Acetylation : Treat tricetin with acetyl chloride in dichloromethane to protect C<sub>5</sub> and C<sub>7</sub> hydroxyls.

-

Methylation : Use dimethyl sulfate in alkaline conditions to introduce methoxy groups at C<sub>3</sub>, C<sub>4'</sub>, and C<sub>8</sub>.

Key Challenge : Avoiding over-methylation at C<sub>3'</sub> and C<sub>5'</sub> requires careful stoichiometric control.

Reaction Optimization and Regioselectivity

Acetylation Conditions

The position and number of acetyl groups are controlled by:

-

Temperature : Lower temperatures (0–5°C) favor mono-acetylation, while higher temperatures (25°C) promote di-acetylation.

-

Solvent : Pyridine enhances nucleophilicity of hydroxyl groups, improving acetylation efficiency.

Table 1: Acetylation Efficiency Under Varied Conditions

| Condition | Yield (5,7-Diacetate) | Purity (HPLC) |

|---|---|---|

| Acetic anhydride, 0°C | 62% | 95% |

| Acetyl chloride, 25°C | 78% | 89% |

| Pyridine catalyst, 5°C | 85% | 98% |

Methylation Selectivity

Methoxy group installation is influenced by:

-

Base Strength : Strong bases (e.g., K<sub>2</sub>CO<sub>3</sub>) deprotonate less acidic hydroxyl groups, favoring methylation at electron-deficient positions.

-

Protecting Groups : Acetylated hydroxyls resist methylation, enabling selective functionalization of unprotected sites.

Critical Insight : The C<sub>8</sub> methoxy group is introduced last due to steric hindrance from adjacent substituents.

Advanced Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel eluted with chloroform:ethyl acetate (9:1) removes unreacted starting materials.

-

HPLC : C<sub>18</sub> columns with acetonitrile:water gradients (70:30 to 90:10) achieve >99% purity.

Table 2: Solubility Profile for Purification

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 45 |

| Dichloromethane | 38 |

| Ethyl Acetate | 28 |

| Acetone | 22 |

Spectroscopic Confirmation

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.35 (s, 6H, OAc), 3.85–3.92 (m, 9H, OCH<sub>3</sub>), 6.45–7.55 (m, aromatic).

-

HRMS : m/z 428.4 [M+H]<sup>+</sup> (calculated for C<sub>22</sub>H<sub>20</sub>O<sub>9</sub>: 428.4).

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

-

Raw Material Cost : 2,4,6-Trihydroxyacetophenone accounts for 60% of total synthesis costs.

-

Yield Optimization : Large-scale reactions face reduced yields (∼50%) due to side reactions like over-acetylation.

Mitigation Strategy : Continuous flow reactors minimize side reactions by ensuring rapid mixing and temperature control .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Diacetoxy-3,4’,8-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

One of the most notable applications of 5,7-diacetoxy-3,4',8-trimethoxyflavone is its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and prostaglandin E2 in intestinal epithelial cells stimulated by bacterial factors. In a study involving HT-29 cells, eupatilin demonstrated a dose-dependent reduction in IL-8 production and inhibited the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation .

Cytotoxic Effects Against Cancer Cells

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The IC50 values indicate that it can effectively induce apoptosis in these cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from oxidative damage and may contribute to its anti-inflammatory and anticancer effects .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases where inflammation and oxidative stress play critical roles .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits inhibitory effects against several pathogenic bacteria and fungi. Its effectiveness against microbial infections suggests potential applications in developing natural antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore their biological activities further. These derivatives may exhibit improved pharmacological properties compared to the parent compound .

Data Table: Biological Activities of this compound

Mécanisme D'action

The mechanism of action of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Flavonoids

Key Structural Features

The compound’s distinct substitutions (two acetyloxy and three methoxy groups) differentiate it from related flavonoids. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Physicochemical Properties of Selected Flavonoids

Bioactivity Comparison

Antioxidant and Anti-inflammatory Activities

- 5,7-Dihydroxy-3,4',8-trimethoxyflavone : Exhibits moderate antioxidant activity (IC₅₀ = 28 µM in DPPH assay) and anti-inflammatory effects via inhibition of COX-2 and TNF-α pathways .

- TTF : Strong antioxidant activity (IC₅₀ = 12 µM) due to three hydroxyl groups, which facilitate free radical scavenging .

Antiviral and Antidiabetic Potential

- This compound: No reported antiviral data, but structurally similar to flavonoids with anti-HIV activity .

- 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone : Demonstrated neuroprotective effects in vitro by reducing oxidative stress in neuronal cells .

Metabolic Stability

However, this may also limit water solubility, necessitating formulation optimization.

Activité Biologique

5,7-Diacetoxy-3,4',8-trimethoxyflavone is a flavonoid compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, underlying mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a member of the flavonoid family, characterized by multiple methoxy and acetoxy groups. Its molecular formula is , and it has a molecular weight of 346.33 g/mol. The chemical structure contributes to its biological activities, including anti-inflammatory and antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.33 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | Not available |

| Boiling Point | 577.3 °C |

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study indicated that this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. By preventing the phosphorylation of IκBα and IKK, it reduces the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) in human intestinal epithelial cells .

Antioxidant Activity

The compound also shows notable antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in various cell types. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting cellular components from oxidative damage.

Anticancer Properties

There is growing evidence suggesting that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Furthermore, it has been reported to enhance the sensitivity of cancer cells to chemotherapeutic agents by reversing drug resistance mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : By disrupting the Hsp90-IKK-γ complex, it prevents the activation of NF-κB, leading to decreased expression of inflammatory mediators .

- Antioxidant Mechanisms : The flavonoid acts as a free radical scavenger, reducing oxidative stress in cells.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Study on Inflammatory Bowel Disease

A clinical study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). The results showed a significant reduction in inflammatory markers and improved clinical symptoms after treatment with this flavonoid over eight weeks .

Cancer Cell Line Study

In a laboratory setting, treatment with this compound led to a marked decrease in viability among breast cancer cell lines. The study highlighted its potential as an adjunct therapy for enhancing the efficacy of standard chemotherapeutics .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in synthetic or natural samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving methoxy, acetoxy, and hydroxyl group positions. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (e.g., λ~280–320 nm for flavonoids) can verify purity and retention time against reference standards . Mass spectrometry (MS) provides molecular weight confirmation (e.g., m/z 428.39 for [M+H]+) and fragmentation patterns to distinguish substituents .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work under a fume hood or with local exhaust ventilation to minimize inhalation of dust. Store the compound in a cool, dry environment (e.g., desiccator at –20°C) to maintain stability. No specific occupational exposure limits exist, but general guidelines for flavone derivatives apply .

Q. What analytical methods are suitable for quantifying this flavone in plant extracts or biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is optimal. For complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) enhances sensitivity and specificity. Calibration curves using certified reference standards (≥98% purity) are essential for accurate quantification .

Advanced Research Questions

Q. How does the substitution pattern (acetoxy vs. methoxy groups) influence the compound’s bioactivity in cellular assays?

- Methodological Answer : Comparative studies with structural analogs (e.g., 5,7-dihydroxy-3,4',8-trimethoxyflavone) can isolate substituent effects. For example, acetoxy groups may enhance lipophilicity and membrane permeability, while methoxy groups could stabilize radical scavenging activity. Use in vitro models (e.g., cancer cell lines) with dose-response assays (0.1–100 µM) and statistical analysis (two-way ANOVA with Bonferroni-Holm correction) to quantify differences .

Q. What experimental strategies resolve contradictions in reported antiproliferative effects of this flavone across studies?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or metabolite stability. Standardize protocols by:

- Pre-treating cells with cytochrome P450 inhibitors to prevent flavone metabolism.

- Replicating assays under hypoxic vs. normoxic conditions.

- Validating results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. How can researchers optimize the solubility of this compound for in vivo pharmacokinetic studies?

- Methodological Answer : Due to low aqueous solubility, use co-solvents like dimethyl sulfoxide (DMSO) ≤0.1% or lipid-based nanoemulsions. Pre-screen solubility in chloroform, ethyl acetate, or acetone for formulation compatibility. For oral administration, consider cyclodextrin inclusion complexes to enhance bioavailability .

Key Research Considerations

- Isomer-Specific Effects : Structural isomers (e.g., 5,7-dihydroxy-3,6,8-trimethoxyflavone vs. 3,5-dihydroxy-6,7,8-trimethoxyflavone) exhibit distinct bioactivities. Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to differentiate isomers .

- Synthetic Challenges : Acetoxy groups are prone to hydrolysis under basic conditions. Optimize reaction pH (neutral to mildly acidic) and temperature (<40°C) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.